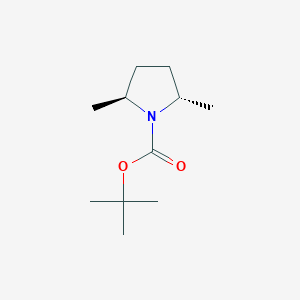

(S,S)-N-Boc-2,5-dimethylpyrrolidine

Description

Significance of C2-Symmetric Chiral Auxiliaries and Ligands in Organic Synthesis

C2-symmetric molecules possess a twofold rotational axis of symmetry, a feature that has proven to be particularly advantageous in the design of chiral auxiliaries and ligands. This symmetry element reduces the number of possible competing transition states in a chemical reaction, often leading to higher levels of stereoselectivity. The trans-2,5-disubstituted pyrrolidine (B122466) core, as found in (S,S)-N-Boc-2,5-dimethylpyrrolidine, is a prime example of a C2-symmetric scaffold. The importance of such auxiliaries has been a significant driver for the development of stereoselective strategies to access them. nih.gov The temporary attachment of these C2-symmetric units to a substrate can effectively control the stereochemical outcome of reactions. sigmaaldrich.cnnumberanalytics.com Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.org

Overview of Chiral Nitrogen Heterocycles in Stereoselective Transformations

Chiral nitrogen heterocycles are fundamental building blocks in the synthesis of numerous biologically active compounds and are pivotal in asymmetric catalysis. organic-chemistry.orgresearchgate.net Their applications are diverse, ranging from their use as chiral auxiliaries to their incorporation into more complex chiral ligands for metal-catalyzed reactions. researchgate.net The synthesis of complex nitrogen heterocyclic compounds in a stereospecific manner is a significant area of organic chemistry. researchgate.net The stereoselective construction of these heterocycles is of continuing interest due to their prevalence in pharmaceuticals and physiologically active natural products. organic-chemistry.org Pyrrolidines, in particular, have been the subject of numerous studies aimed at developing stereoselective synthetic methods. nih.gov

Historical Context of (S,S)-N-Boc-2,5-Dimethylpyrrolidine within Asymmetric Methodology Development

The development of chiral auxiliaries has been a cornerstone of asymmetric synthesis since the pioneering work of E.J. Corey and others in the 1970s. numberanalytics.comwikipedia.org Within this context, the trans-2,5-dimethylpyrrolidine framework gained prominence as a highly effective chiral auxiliary. One of the early and notable stereoselective syntheses of this scaffold was developed by Schlessinger's group, starting from D- or L-alanine. nih.gov Another concise synthesis was reported by Masamune and colleagues, utilizing a baker's yeast reduction of 2,5-hexanedione (B30556) to establish the key stereocenters. nih.govacs.org The N-Boc protected form, (S,S)-N-Boc-2,5-dimethylpyrrolidine, provides a stable and versatile derivative that is amenable to a variety of reaction conditions, particularly those involving organolithium chemistry for asymmetric deprotonation and subsequent functionalization. researchgate.net The development of methods for the asymmetric deprotonation of N-Boc-pyrrolidine has further expanded the utility of this class of compounds. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Chemical Structure/Formula |

|---|---|---|

| (S,S)-N-Boc-2,5-dimethylpyrrolidine | (2S,5S)-1-tert-butoxycarbonyl-2,5-dimethylpyrrolidine | C11H21NO2 |

| (S,S)-N-Boc-2,5-dimethylpiperazine | (2S,5S)-1-tert-butoxycarbonyl-2,5-dimethylpiperazine | C11H22N2O2 sigmaaldrich.com |

| D-Alanine | (R)-2-Aminopropanoic acid | C3H7NO2 |

| L-Alanine | (S)-2-Aminopropanoic acid | C3H7NO2 |

| 2,5-Hexanedione | Acetonylacetone | C6H10O2 |

| N-Boc-pyrrolidine | tert-butyl 1-pyrrolidinecarboxylate | C9H17NO2 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,5S)-2,5-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSBLLYQAULJDU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746268 | |

| Record name | tert-Butyl (2S,5S)-2,5-dimethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156038-84-5 | |

| Record name | tert-Butyl (2S,5S)-2,5-dimethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156038-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of S,s N Boc 2,5 Dimethylpyrrolidine in Asymmetric Catalysis

As a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. The following sections delve into the application of (S,S)-N-Boc-2,5-dimethylpyrrolidine in this capacity.

In Radical Reactions: Influence on Diastereoselectivity

Currently, there is no available research data detailing the specific use of (S,S)-N-Boc-2,5-dimethylpyrrolidine as a chiral auxiliary in radical reactions and its influence on diastereoselectivity.

In Keteniminium Salt Cycloadditions

Detailed studies or findings regarding the application of (S,S)-N-Boc-2,5-dimethylpyrrolidine as a chiral auxiliary in keteniminium salt cycloadditions are not presently available in the reviewed literature.

In Asymmetric Alkylation Reactions of Carboxyamide Enolates

Information on the use of (S,S)-N-Boc-2,5-dimethylpyrrolidine as a chiral auxiliary for the asymmetric alkylation of carboxyamide enolates is not found in the current body of scientific literature.

As a Chiral Ligand in Metal-Catalyzed Reactions

In this role, the chiral compound acts as a ligand that coordinates to a metal center, creating a chiral catalyst that can induce stereoselectivity in a reaction.

In Palladium-Catalyzed Allylic Alkylation

Scientific literature does not currently contain specific examples or detailed research findings on the use of (S,S)-N-Boc-2,5-dimethylpyrrolidine as a chiral ligand in palladium-catalyzed allylic alkylation reactions.

In Ruthenium-Catalyzed Hydrogenation Reactions

While ruthenium-catalyzed hydrogenation is a well-established method for the synthesis of chiral molecules, specific studies employing (S,S)-N-Boc-2,5-dimethylpyrrolidine as the chiral ligand for these reactions are not documented in the available research.

In Metal-Mediated Asymmetric Deprotonations

The enantioselective deprotonation of prochiral ketones and other substrates using chiral lithium amide bases is a powerful strategy for creating enantioenriched products. researchgate.netorganicreactions.org These bases, typically generated in situ from a chiral secondary amine and an organolithium reagent, can selectively remove one of two enantiotopic protons. While a wide array of chiral amines have been explored for this purpose, the fundamental principle involves the formation of a diastereomeric complex between the chiral base and the substrate, leading to a kinetically controlled, selective proton abstraction. researchgate.net

The process is highly effective for the desymmetrization of symmetrically substituted ketones, yielding chiral enolates that can be trapped with electrophiles, such as silyl (B83357) chlorides, to afford chiral silyl enol ethers with significant enantiomeric excess. researchgate.net The success of these reactions is often dependent on the specific structure of the chiral lithium amide. For instance, α-phenethylamine-derived amides have been successfully used in the deprotonation of 4-tert-butylcyclohexanone. researchgate.net While the lithium amide derived from (S,S)-2,5-dimethylpyrrolidine is a potential candidate for such transformations due to its C₂-symmetric chiral structure, specific applications in the literature primarily focus on other chiral amines. The general strategy, however, remains a cornerstone of asymmetric synthesis, providing access to chiral building blocks that are otherwise difficult to obtain. organicreactions.org

Design of PNN Pincer Ligands Incorporating the Pyrrolidine (B122466) Scaffold

The rigid, C₂-symmetric framework of 2,5-dimethylpyrrolidine (B123346) makes it an excellent chiral component for the design of sophisticated ligands for transition metal catalysis, such as PNN pincer ligands. These ligands, which typically bind to a metal center in a tridentate, meridional fashion, create a well-defined and predictable coordination environment.

The synthesis of a chiral PNN pincer ligand incorporating the (R,R)-2,5-dimethylpyrrolidine scaffold (the enantiomer of the subject compound) has been reported, and the methodology is directly applicable to the (S,S)-enantiomer. nih.gov The synthesis begins with the N-alkylation of the pyrrolidine derivative with 2-(chloromethyl)-6-methylpyridine. nih.gov The remaining lutidine methyl group is then deprotonated with a strong base like n-butyllithium, followed by quenching with a phosphine (B1218219) chloride, such as tBu₂PCl, to install the phosphine arm. nih.gov This sequence provides the chiral PNN ligand, which can then be complexed with a metal precursor, for example, to form ruthenium pincer complexes. nih.gov These complexes are valuable in catalysis, although their efficacy in asymmetric transfer hydrogenation has been found to be limited in some cases due to the kinetic lability of the metal stereocenter. nih.gov

| Step | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | (R,R)-2,5-dimethylpyrrolidine, 2-(chloromethyl)-6-methylpyridine | 2-(((R,R)-2,5-dimethylpyrrolidin-1-yl)methyl)-6-methylpyridine | Not Reported | nih.gov |

| 2 | Intermediate from Step 1, n-butyllithium, tBu₂PCl | (R,R)-PNN Ligand (5) | 40% | nih.gov |

| 3 | Ligand (5), [RuHCl(CO)(PPh₃)₃] | (PNN)Ru(H)(CO)(Cl) Complex | Not Reported | nih.gov |

In Organocatalysis

As a Core Scaffold for Pyrrolidine-Based Organocatalysts

The pyrrolidine ring is a foundational scaffold in organocatalysis, most famously exemplified by proline and its derivatives. C₂-symmetrical 2,5-disubstituted pyrrolidines, such as (S,S)-2,5-dimethylpyrrolidine, are particularly valued as they provide a rigid and stereochemically defined environment for catalysis. The N-Boc protecting group on (S,S)-N-Boc-2,5-dimethylpyrrolidine is synthetically advantageous, as it can be readily removed and replaced with various functional groups to create a diverse range of bifunctional or more sterically demanding catalysts.

The synthesis of novel organocatalysts based on the cis-2,5-disubstituted pyrrolidine framework has been described. These catalysts are designed to leverage the defined stereochemistry of the pyrrolidine core to control the facial selectivity of reactions. By attaching other functionalities, such as amides or silyl ethers, to the pyrrolidine structure, researchers can fine-tune the catalyst's steric and electronic properties to suit specific transformations, such as Michael additions and aldol (B89426) reactions. The inherent chirality of the (S,S)-2,5-dimethylpyrrolidine backbone is thus translated into high enantioselectivity in the catalyzed reaction.

Applications in Asymmetric Michael Additions

Organocatalysts derived from chiral pyrrolidines are highly effective in promoting asymmetric Michael additions, a key carbon-carbon bond-forming reaction. Catalysts built upon the C₂-symmetric 2,5-disubstituted pyrrolidine scaffold have demonstrated exceptional performance in this area.

Specifically, a catalyst featuring a cis-2,5-disubstituted pyrrolidine core has been successfully applied to the enantioselective Michael addition of nitromethane (B149229) to various α,β-unsaturated aldehydes. The reaction proceeds with high yields and outstanding levels of enantioselectivity. The catalyst activates the aldehyde by forming a nucleophilic enamine intermediate, while its chiral structure directs the approach of the nitroalkane electrophile, thereby controlling the stereochemistry of the newly formed stereocenter. This methodology has also been extended to more complex substrates like 2,4-hexadienal, showcasing the versatility of these catalysts.

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Cinnamaldehyde | 91 | >99 | |

| (E)-3-(4-Nitrophenyl)acrylaldehyde | 85 | 99 | |

| (E)-3-(4-Chlorophenyl)acrylaldehyde | 88 | >99 | |

| (E)-3-(p-tolyl)acrylaldehyde | 84 | >99 | |

| (E)-3-(2-furyl)acrylaldehyde | 85 | 99 |

Role in α-Functionalization of Aldehydes and Ketones

The primary role of pyrrolidine-based catalysts in the α-functionalization of aldehydes and ketones is to act as a precursor for the formation of a chiral enamine or iminium ion intermediate. In the case of α-functionalization, the secondary amine of the deprotected pyrrolidine catalyst reacts reversibly with the carbonyl group of an aldehyde or ketone to form a nucleophilic enamine. The chirality of the pyrrolidine backbone ensures that this enamine is chiral, leading to face-selective attack on an incoming electrophile.

The asymmetric Michael addition described previously is a prime example of this activation mode, where the enamine derived from an α,β-unsaturated aldehyde attacks a nitroalkene. This general mechanism extends to other types of α-functionalizations, such as α-alkylations and α-aminations. nih.gov For instance, primary aminothiourea catalysts, which share structural motifs with functionalized pyrrolidines, catalyze the enantioselective α-alkylation of α-branched aldehydes. nih.gov In these cases, the catalyst not only forms the requisite enamine but also uses a second functional group (e.g., thiourea) to activate the electrophile through hydrogen bonding, a strategy known as bifunctional catalysis. nih.gov This dual activation is key to achieving high reactivity and stereocontrol in the formation of new α-stereocenters on aldehydes and ketones.

Utilization of S,s N Boc 2,5 Dimethylpyrrolidine As a Chiral Building Block

Synthesis of Complex Alkaloids and Natural Products

The inherent chirality of (S,S)-N-Boc-2,5-dimethylpyrrolidine and its derivatives makes them ideal starting points or auxiliaries in the total synthesis of complex alkaloids and other natural products. The C2-symmetry often allows for high levels of stereocontrol in subsequent chemical transformations.

One notable application is in the synthesis of poison frog alkaloids. For instance, the enantioselective total synthesis of (-)-pyrrolidine 197B, an alkaloid found in the skin of Dendrobatid poison frogs, has been achieved utilizing strategies that rely on chiral 2,5-disubstituted pyrrolidines. acs.orgnih.gov These syntheses often involve the construction of the pyrrolidine (B122466) ring with the desired stereochemistry, which then guides the stereoselective introduction of the side chains.

Another example is the synthesis of gephyrotoxin, a complex tricyclic alkaloid also isolated from poison frogs. nih.govnih.govpitt.edu While various synthetic strategies have been developed, some approaches have utilized chiral pyrrolidine-based building blocks to establish the key stereocenters of the molecule. nih.gov The stereocontrolled synthesis of the decahydroquinoline (B1201275) ring system, a core feature of gephyrotoxin, can be influenced by the chirality of the pyrrolidine-derived starting material.

The following table summarizes key alkaloids synthesized using strategies involving chiral 2,5-disubstituted pyrrolidines:

| Alkaloid | Source | Key Synthetic Strategy |

| (-)-Pyrrolidine 197B | Dendrobatid poison frogs | Asymmetric synthesis from homoallylic sulfonamides, stereocontrolled cyclization. nih.gov |

| Gephyrotoxin | Poison frogs | Diastereoselective reduction of a chiral pyrrolidine β-enamino ester. nih.gov |

Construction of Pharmaceutical Intermediates and Bioactive Molecules

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. mdpi.com The use of enantiomerically pure building blocks like (S,S)-N-Boc-2,5-dimethylpyrrolidine is critical in the development of new drugs, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

While direct synthesis of a marketed drug from (S,S)-N-Boc-2,5-dimethylpyrrolidine may not be widely published, its derivatives are instrumental in creating key pharmaceutical intermediates. For example, chiral pyrrolidines are central to the synthesis of antagonists for various receptors and inhibitors of enzymes. The synthesis of analogues of proline, an amino acid with a pyrrolidine ring, is of particular interest for creating peptidomimetics with enhanced stability and activity.

An example of a bioactive molecule whose synthesis can be approached using chiral pyrrolidine chemistry is the antiviral agent ledipasvir (B612246). mdpi.com The synthesis of a key spirocyclic proline analogue intermediate for ledipasvir has been reported, highlighting the importance of stereocontrolled pyrrolidine synthesis in accessing complex pharmaceutical scaffolds. mdpi.com

The following table illustrates the types of bioactive molecules and intermediates that can be accessed through chiral pyrrolidine synthesis:

| Molecule Type | Therapeutic Area | Relevance of Chiral Pyrrolidine |

| Receptor Antagonists | Various | Introduction of key stereocenters for specific binding. |

| Enzyme Inhibitors | Various | Conformationally constrained scaffolds for active site targeting. |

| Peptidomimetics | Various | Replacement of natural amino acids to improve properties. |

| Antiviral Agents | Infectious Diseases | Construction of complex, stereochemically defined scaffolds. mdpi.com |

Precursor for Advanced Chiral Scaffolds (e.g., C2-symmetric diphosphines, diaminocyclohexanes)

(S,S)-N-Boc-2,5-dimethylpyrrolidine serves as a valuable precursor for the synthesis of more complex chiral scaffolds, most notably C2-symmetric diphosphine ligands. These ligands are of paramount importance in transition-metal-catalyzed asymmetric reactions, where they can induce high levels of enantioselectivity.

The synthesis of these ligands often involves the deprotection of the Boc group from (S,S)-N-Boc-2,5-dimethylpyrrolidine, followed by reaction with a phosphine (B1218219) source, such as chlorodiphenylphosphine, to attach the phosphorus moieties to the nitrogen atom. The resulting phosphoramidite (B1245037) ligands, often referred to as Trost ligands, have been successfully employed in a variety of enantioselective transformations, including palladium-catalyzed asymmetric allylic alkylations. acs.orgnih.gov

The modular nature of this synthesis allows for the creation of a library of ligands with varying steric and electronic properties by modifying the phosphine component. This tunability is crucial for optimizing the catalyst for a specific reaction.

| Ligand Type | Description | Application |

| C2-Symmetric Diphosphines | Chiral ligands with two phosphine groups attached to a chiral backbone. | Transition-metal-catalyzed asymmetric synthesis (e.g., hydrogenation, allylic alkylation). acs.orgnih.gov |

| Phosphoramidites | A class of phosphorus ligands derived from the reaction of an alcohol or amine with a phosphorus triamide or related compound. | Widely used in asymmetric catalysis. orgsyn.orgrsc.orgmdpi.com |

While the synthesis of chiral diaminocyclohexanes from (S,S)-N-Boc-2,5-dimethylpyrrolidine is less direct, the principles of using a chiral template to construct other chiral scaffolds are well-established. Chiral 1,2-diaminocyclohexane itself is a valuable ligand scaffold for asymmetric catalysis. nih.gov

Derivatization to Access New Chiral Auxiliaries and Ligands

Beyond its direct use, (S,S)-N-Boc-2,5-dimethylpyrrolidine can be derivatized to generate a host of new chiral auxiliaries and ligands. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed.

The (S,S)-2,5-dimethylpyrrolidine moiety has been employed as a chiral auxiliary in various asymmetric reactions, including alkylations and aldol (B89426) reactions. nih.gov The C2-symmetry of the auxiliary provides a highly ordered chiral environment, leading to excellent stereocontrol.

Furthermore, the pyrrolidine nitrogen can be functionalized in numerous ways to create novel ligands for asymmetric catalysis. For example, reaction with different electrophiles can introduce coordinating groups, leading to bidentate or tridentate ligands with unique catalytic properties. The development of new ligands is a continuous effort in the field of asymmetric synthesis, and (S,S)-N-Boc-2,5-dimethylpyrrolidine provides a reliable and versatile platform for such endeavors. acs.orgnih.gov

The following table provides examples of derivatizations and their applications:

| Derivatization Approach | Resulting Compound Type | Application |

| Acylation/Alkylation of Nitrogen | N-Acyl/N-Alkyl Pyrrolidines | Chiral auxiliaries in asymmetric synthesis. nih.gov |

| Reaction with Phosphorus Electrophiles | Phosphoramidite Ligands | Asymmetric catalysis. acs.orgorgsyn.orgrsc.org |

| Functionalization of the Pyrrolidine Ring | Substituted Pyrrolidines | Building blocks for more complex molecules and ligands. |

Mechanistic and Computational Investigations

Elucidation of Reaction Pathways and Transition States in Stereoselective Processes

The stereochemical outcomes of reactions employing (S,S)-N-Boc-2,5-dimethylpyrrolidine are dictated by the specific reaction pathways and the relative energies of diastereomeric transition states. A primary application of related N-Boc-pyrrolidines is in asymmetric deprotonation, followed by electrophilic trapping. The seminal work by Beak on the asymmetric lithiation of N-Boc-pyrrolidine using the s-butyllithium/(-)-sparteine (B7772259) complex demonstrated the feasibility of achieving high enantioselectivity through this approach. nih.gov The generally accepted pathway involves the formation of a configurationally stable lithiated intermediate at low temperatures. nih.gov The chiral ligand, in this case, (-)-sparteine, complexes with the organolithium, directing the deprotonation to one of the enantiotopic α-protons.

For C₂-symmetric pyrrolidines like the (S,S)-2,5-dimethyl derivative, the two α-protons are diastereotopic. Deprotonation leads to a single, configurationally defined organolithium intermediate. The stereoselectivity of subsequent reactions with electrophiles is then governed by the facial selectivity of the approach of the electrophile to this intermediate.

In related systems, such as the dynamic kinetic resolution (DKR) of N-Boc-2-lithiopyrrolidine, the organolithium intermediate is configurationally unstable and can interconvert between its (R) and (S) forms. rsc.org A chiral ligand can then selectively complex one of the enantiomers, leading to its preferential reaction with an electrophile and shifting the equilibrium. rsc.orgwhiterose.ac.uk A similar process, termed dynamic thermodynamic resolution (DTR), involves equilibration of the diastereomeric organolithium-ligand complexes, followed by quenching at a temperature where the equilibrium is frozen. nih.gov

Conformational Analysis of (S,S)-N-Boc-2,5-Dimethylpyrrolidine and its Intermediates

The conformational preferences of (S,S)-N-Boc-2,5-dimethylpyrrolidine and its reaction intermediates are critical determinants of stereoselectivity. The molecule possesses two main sources of conformational isomerism: the puckering of the five-membered pyrrolidine (B122466) ring and the restricted rotation around the N-Boc bond.

The pyrrolidine ring typically adopts an envelope or twist conformation. For 2,5-disubstituted pyrrolidines, the substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. In the case of the trans isomer, (S,S)-N-Boc-2,5-dimethylpyrrolidine, the two methyl groups are on opposite sides of the ring, leading to a well-defined, stable C₂-symmetric conformation. Theoretical and NMR studies on related 5-substituted pyrrolidine-2-carboxylates have shown that the pyrrolidine ring can exist in Cγ-endo or Cγ-exo puckered forms, which can be distinguished by their characteristic NMR coupling constants.

The rotation around the N-C(O) bond of the tert-butoxycarbonyl (Boc) group is hindered, leading to the existence of two distinct rotamers (often termed syn and anti or E and Z isomers). These rotamers can interconvert, but often the energy barrier is high enough to allow for their observation by NMR spectroscopy at or below room temperature. The relative population of these rotamers is crucial, as only one may be reactive under specific conditions due to the requirement of the carbonyl oxygen to act as a directing group, for example, in lithiation reactions. In such cases, the carbonyl oxygen complexes the lithium cation, bringing the base into proximity of the α-proton to be abstracted. The C₂-symmetry of (S,S)-N-Boc-2,5-dimethylpyrrolidine simplifies the NMR spectrum compared to monosubstituted analogs, but the presence of Boc rotamers can still lead to a doubling of signals.

DFT and Ab Initio Calculations for Understanding Enantioselectivity

Density Functional Theory (DFT) and ab initio calculations are powerful tools for rationalizing the enantioselectivity observed in reactions involving chiral auxiliaries. These computational methods can be used to model the structures and energies of starting materials, intermediates, transition states, and products.

A key application of these methods is the calculation of the relative energies of diastereomeric transition states. The enantioselectivity of a reaction is directly related to the difference in the free energy of activation (ΔΔG‡) between the competing pathways leading to the different stereoisomers. For instance, in the asymmetric deprotonation of N-Boc-pyrrolidine with a chiral diamine/s-BuLi complex, DFT calculations have been used to determine the activation enthalpies (ΔH‡) and free energies (ΔG‡) for the removal of the pro-R versus the pro-S proton. nih.gov

The following table presents data from a computational study on the enantioselective lithiation of N-Boc-pyrrolidine with isopropyllithium (B161069) and various sparteine-like diamines, illustrating how DFT can predict stereochemical outcomes. nih.gov

| Chiral Diamine | Proton Removed | Calculated ΔH‡ (kcal/mol) | Calculated ΔG‡ (kcal/mol) | Predicted Enantioselectivity |

| (-)-Sparteine | pro-S | 11.1 | 11.5 | High (pro-S) |

| (-)-Sparteine | pro-R | 12.5 | 12.8 | - |

| N-Me-substituted diamine | pro-R | 11.1 | 11.5 | High (pro-R) |

| N-Me-substituted diamine | pro-S | 12.3 | 12.6 | - |

| N-iPr-substituted diamine | pro-R | 11.7 | 11.8 | (No reaction observed) |

Table 1: Calculated activation parameters for the deprotonation of N-Boc-pyrrolidine using different chiral diamines. Data from reference nih.gov.

These calculations correctly predicted the opposite sense of enantioselectivity for (-)-sparteine and the N-Me-substituted diamine. nih.gov For (S,S)-N-Boc-2,5-dimethylpyrrolidine, similar computational models would be invaluable for understanding how the methyl groups influence the stability of pre-lithiation complexes and the subsequent transition states for deprotonation or other transformations, thereby providing a quantitative basis for the observed stereoselectivity.

Kinetic Studies of Asymmetric Deprotonation and Other Transformations

Kinetic investigations provide quantitative data on reaction rates and selectivity. In the context of stereoselective synthesis, kinetic studies are essential for understanding phenomena such as kinetic resolution and dynamic kinetic resolution.

Kinetic resolution involves the preferential reaction of one enantiomer in a racemic mixture, leading to an enantioenriched unreacted starting material and an enantioenriched product. The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A study on the kinetic resolution of 2,5-disubstituted pyrrolines via hydrosilylation with a chiral titanium catalyst is an example of such a process applied to a related system. nih.gov

Dynamic kinetic resolution (DKR) is a more powerful technique where the starting material enantiomers are rapidly equilibrated under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. The asymmetric deprotonation of N-Boc-pyrrolidine in the presence of certain chiral ligands can proceed via a DKR pathway, where the initially formed racemic organolithium is resolved. rsc.org Studies on the related N-Boc-2-lithiopiperidine have detailed the conditions for achieving highly efficient DKR. nih.gov

While specific kinetic data for reactions of (S,S)-N-Boc-2,5-dimethylpyrrolidine are not extensively documented in the literature, the principles of these kinetic phenomena are directly applicable. The rate of deprotonation and the configurational stability of the resulting organolithium intermediate would be key parameters in determining the stereochemical outcome of such reactions. The presence of the two methyl groups is expected to influence these kinetic parameters compared to the unsubstituted N-Boc-pyrrolidine.

Spectroscopic Studies (e.g., NMR, ReactIR) for Mechanistic Insights

Spectroscopic methods are indispensable for elucidating reaction mechanisms, providing real-time information on the species present in a reaction mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for conformational analysis and for characterizing intermediates. Variable temperature (VT) NMR studies are commonly employed to investigate dynamic processes, such as the interconversion of the Boc-group rotamers. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier. Furthermore, detailed analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data can provide precise information about the puckering of the pyrrolidine ring and the relative stereochemistry of its substituents.

In-situ Infrared (IR) spectroscopy , often referred to by the trade name ReactIR, allows for the continuous monitoring of a reaction in progress. By tracking the vibrational frequencies of functional groups, one can follow the consumption of starting materials, the formation of intermediates, and the appearance of products. For example, in a lithiation reaction of an N-Boc protected amine, the C=O stretch of the Boc group experiences a significant shift to a lower frequency upon complexation with lithium and subsequent deprotonation. This provides a direct handle to monitor the progress of the deprotonation step. While specific ReactIR studies on (S,S)-N-Boc-2,5-dimethylpyrrolidine are not prominent, this technique offers a valuable tool for gaining mechanistic insights into its reactions.

Future Directions and Emerging Research

Development of Novel Synthetic Routes to Access Diverse Stereoisomers

A primary focus of future research is the development of new synthetic methods to access not only the (S,S) stereoisomer but a full spectrum of 2,5-disubstituted pyrrolidine (B122466) stereoisomers with high efficiency and stereocontrol. While methods starting from the chiral pool, such as using d- or l-alanine, are established, new strategies are being pursued to enhance modularity and accessibility. nih.gov

One promising avenue is the continued development of asymmetric catalysis to create these chiral heterocycles. nih.gov For instance, the sequential bis-arylation of N-Boc-pyrrolidine has proven to be a highly efficient and modular strategy for creating a range of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with excellent selectivity. nih.gov Future work will likely extend such catalytic methods to the synthesis of dialkylpyrrolidines with various substituents.

Researchers are also exploring domino reactions, which allow for the construction of complex pyrrolidine structures in a single, efficient step. The three-component domino reaction involving amino acids, ketones, and activated alkenes is a powerful tool for synthesizing highly substituted and strained pyrrolidines. mdpi.com Fine-tuning these reactions could provide rapid access to a library of diverse stereoisomers of 2,5-dimethylpyrrolidine (B123346) and its analogs.

Another approach involves the stereospecific cyclization of acyclic precursors. For example, the reduction of a sulfone followed by a double SN2 displacement has been used to create both cis- and trans-2,5-disubstituted pyrrolidines. nih.gov The development of new chiral auxiliaries and reagents will be crucial for improving the stereoselectivity and substrate scope of these cyclization strategies.

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring or in the substitution at the 2 and 5 positions. nih.gov | High efficiency, modularity, access to a wide range of products. nih.gov |

| Domino Reactions | Multi-component reactions that form the pyrrolidine core in a single pot through a cascade of reactions. mdpi.com | Increased synthetic efficiency, atom economy, rapid access to molecular complexity. mdpi.com |

| Stereospecific Cyclization | Intramolecular ring-closing reactions of stereodefined acyclic precursors to control the stereochemistry of the final pyrrolidine product. nih.gov | High degree of stereocontrol, access to specific desired stereoisomers. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids, to construct the chiral pyrrolidine scaffold. nih.gov | Access to enantiopure products, well-established routes. |

Exploration of New Catalytic Systems Incorporating (S,S)-N-Boc-2,5-Dimethylpyrrolidine Motifs

The C₂-symmetrical scaffold of 2,5-disubstituted pyrrolidines is a privileged structure for ligands in asymmetric catalysis. nih.gov A significant area of future research involves incorporating the (S,S)-N-Boc-2,5-dimethylpyrrolidine motif into new and more effective catalytic systems.

One area of exploration is the development of novel phosphoramidite (B1245037) ligands. Ligands that incorporate a chiral pyrrolidine unit have already been successfully used in enantioselective cycloaddition reactions. nih.gov Future work will likely focus on synthesizing a broader array of these ligands and applying them to a wider range of catalytic transformations.

Another emerging trend is the design of bifunctional catalysts. For instance, researchers are creating amino-functionalized porphyrins where a cyclic secondary amine, like a pyrrolidine derivative, is covalently linked to the porphyrin macrocycle. researchgate.net These systems can act as bifunctional organophotocatalysts, combining the light-harvesting properties of the porphyrin with the catalytic activity of the amine. researchgate.net

Furthermore, the principles of dynamic resolution are being applied to create highly enantioselective catalytic systems. While demonstrated effectively for N-Boc-2-lithiopiperidine using novel chiral ligands, similar catalytic dynamic resolution (CDR) approaches could be developed for N-Boc-2-lithiopyrrolidines. nih.govresearchgate.net This would provide an efficient route to enantiomerically enriched 2-substituted pyrrolidines, which are valuable synthetic intermediates. nih.gov

| Catalytic System | Description | Potential Application |

| Phosphoramidite Ligands | Chiral ligands for transition metals where a phosphorus atom is bound to two oxygen atoms and one nitrogen atom, with the chirality often originating from a pyrrolidine backbone. nih.gov | Enantioselective cycloadditions and other transition metal-catalyzed reactions. nih.gov |

| Bifunctional Porphyrin Catalysts | Hybrid molecules combining a porphyrin unit with a covalently attached cyclic secondary amine moiety. researchgate.net | Asymmetric organophotocatalysis, Michael additions, and aldol (B89426) reactions. researchgate.net |

| Catalytic Dynamic Resolution (CDR) | A method where a racemic mixture of a chiral organometallic intermediate is resolved using a chiral ligand, allowing for the synthesis of a single enantiomer of the product. nih.gov | Highly enantioselective synthesis of 2-substituted pyrrolidines. nih.gov |

Advanced Applications in Complex Molecule Synthesis and Materials Science

The utility of (S,S)-N-Boc-2,5-dimethylpyrrolidine and its derivatives as building blocks is expected to expand into more advanced applications, particularly in the synthesis of complex natural products and the development of novel materials.

In complex molecule synthesis, pyrrolidine scaffolds are valuable intermediates for creating a wide range of natural products and pharmaceuticals. mdpi.comresearchgate.net For example, N-phenyl-2,5-dimethylpyrrole derivatives have been synthesized and shown to have high potency against multidrug-resistant mycobacteria. nih.gov Future research will undoubtedly leverage the stereochemical information encoded in (S,S)-N-Boc-2,5-dimethylpyrrolidine to tackle the synthesis of increasingly complex and biologically active targets. This includes its use in the synthesis of alkaloids, which often feature substituted piperidine (B6355638) or pyrrolidine rings. nih.govresearchgate.net

In the realm of materials science, there is growing interest in using highly structured organic molecules to create materials with unique properties. The development of highly strained pyrrolidine nitroxides with bulky substituents at the 2 and 5 positions points towards their use as stable radical labels for studying biomolecules and for applications in functional EPR and NMR tomography. mdpi.com The synthesis of novel thiazole (B1198619) derivatives from N-2,5-dimethylphenylthioureido acid derivatives, which show promise as antimicrobial agents, also highlights the potential for creating new functional materials for biomedical applications. nih.gov

| Application Area | Example | Future Potential |

| Complex Molecule Synthesis | Synthesis of N-phenyl-2,5-dimethylpyrrole derivatives as antitubercular agents. nih.gov | Total synthesis of complex alkaloids and other biologically active natural products. nih.govmdpi.com |

| Medicinal Chemistry | Development of pyrrolidine-containing drugs such as Alpelisib for cancer treatment. mdpi.com | Design of novel drug candidates targeting a wide range of diseases, including multidrug-resistant infections. nih.govnih.gov |

| Materials Science | Synthesis of highly strained pyrrolidine nitroxides as stable radical labels for biophysical studies. mdpi.com | Creation of new functional materials, sensors, and molecular probes for advanced applications. |

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of synthetic routes involving (S,S)-N-Boc-2,5-dimethylpyrrolidine with flow chemistry and high-throughput screening represents a significant step towards more efficient, safer, and scalable chemical manufacturing. beilstein-journals.org Flow chemistry, where reactions are run in continuous streams through a reactor, offers numerous advantages over traditional batch synthesis, including improved control over reaction parameters, enhanced safety, and higher yields and selectivity. beilstein-journals.org

The use of immobilized catalysts in flow reactors is particularly promising. For example, chiral catalysts incorporating a pyrrolidine motif could be immobilized on a solid support and packed into a column reactor. beilstein-journals.org This would allow for the continuous production of chiral molecules, with the added benefit of easy catalyst separation and recycling. beilstein-journals.org This approach has been highlighted as advantageous for improving reaction kinetics and column robustness. beilstein-journals.org

High-throughput methodologies, which allow for the rapid screening of many reaction conditions in parallel, can be coupled with flow chemistry to accelerate the discovery and optimization of new synthetic routes and catalytic systems. This combination will be instrumental in exploring the full potential of (S,S)-N-Boc-2,5-dimethylpyrrolidine and its derivatives in various applications. The adoption of these technologies is becoming increasingly widespread in the pharmaceutical and agrochemical industries and is expected to have a significant impact on the broader field of organic synthesis. beilstein-journals.org

| Technology | Advantages | Application to (S,S)-N-Boc-2,5-dimethylpyrrolidine Chemistry |

| Flow Chemistry | Improved safety, enhanced process control, higher yields and selectivity, easier scale-up. beilstein-journals.org | Continuous synthesis of (S,S)-N-Boc-2,5-dimethylpyrrolidine and its derivatives; use in catalytic reactions with immobilized catalysts. beilstein-journals.org |

| High-Throughput Screening | Rapid optimization of reaction conditions, accelerated discovery of new catalysts and reactions. | Fast screening of conditions for novel synthetic routes and catalytic applications of pyrrolidine-based ligands. |

| Immobilized Catalysts | Simplified product purification, catalyst recycling, suitability for continuous flow processes. beilstein-journals.org | Development of robust and reusable catalytic systems based on the (S,S)-N-Boc-2,5-dimethylpyrrolidine scaffold for large-scale production. beilstein-journals.org |

Q & A

Q. What are the common synthetic routes for (S,S)-N-Boc-2,5-dimethylpyrrolidine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves stereoselective alkylation or cyclization of pyrrolidine precursors. For example, a photochemical microfluidic reactor approach (as in ) uses thioxanthone as a photosensitizer with N-Boc-2,5-dihydro-1H-pyrrole, achieving 18% yield after purification by flash column chromatography (heptane/EtOAc = 1:1). Key parameters include:

- Catalyst choice : Thioxanthone enhances radical generation for ring-opening.

- Temperature control : Microfluidic systems improve stereochemical control by minimizing side reactions .

- Solvent system : Polar aprotic solvents (e.g., DMSO) stabilize intermediates.

Q. How can researchers verify the stereochemical purity of (S,S)-N-Boc-2,5-dimethylpyrrolidine?

Methodological Answer: Combine 1H NMR and chiral HPLC :

- 1H NMR : Distinct splitting patterns (e.g., δ 3.69 ppm doublet, J = 11.8 Hz) in DMSO-d6 indicate axial-equatorial proton coupling in the pyrrolidine ring. Compare with literature data .

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers. Retention time discrepancies >1.5 min confirm high enantiomeric excess (ee >98%).

Q. What purification strategies are effective for isolating (S,S)-N-Boc-2,5-dimethylprolidine from byproducts?

Methodological Answer:

- Flash chromatography : Optimize eluent ratios (e.g., heptane/EtOAc gradients) to separate Boc-protected intermediates from maleimide adducts .

- Crystallization : Use tert-butyl methyl ether (TBME) at low temperatures (-20°C) to precipitate the product selectively.

Q. How should researchers handle safety and stability concerns for this compound?

Methodological Answer:

- Storage : Keep at 0–6°C under inert gas (Ar/N2) to prevent Boc-group hydrolysis .

- Safety protocols : Follow GHS hazard codes (e.g., UN 1992, Class 3.2) for flammability. Use explosion-proof equipment during large-scale reactions .

Advanced Research Questions

Q. How can continuous flow synthesis (CFS) improve the scalability of (S,S)-N-Boc-2,5-dimethylpyrrolidine production?

Methodological Answer: A European patent () outlines a CFS method using:

-

Residence time : 10–15 min at 80°C.

-

Catalyst immobilization : Silica-supported thioxanthone enhances recyclability.

-

Key metrics :

Parameter Optimal Range Impact on Yield Flow rate 2 mL/min Maximizes mixing efficiency Pressure 5–10 bar Prevents solvent evaporation Light intensity 450 nm LED Balances radical initiation and side reactions

This method achieves >90% conversion with <5% epimerization .

Q. How can conflicting NMR and X-ray crystallography data for (S,S)-N-Boc-2,5-dimethylpyrrolidine be resolved?

Methodological Answer:

- Case study : If NMR suggests axial Boc-group orientation but X-ray shows equatorial, perform:

- VT-NMR : Variable-temperature NMR (e.g., -40°C to 25°C) to detect conformational flexibility.

- DFT calculations : Compare computed chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .

Q. What role does (S,S)-N-Boc-2,5-dimethylpyrrolidine play in asymmetric catalysis?

Methodological Answer: As a chiral ligand or organocatalyst:

- Pd-catalyzed cross-coupling : The dimethyl groups enforce a rigid C2-symmetric geometry, improving enantioselectivity in Suzuki-Miyaura reactions (up to 95% ee) .

- Mechanistic insight : Steric hindrance from the Boc group directs substrate approach, as shown in NOE spectroscopy (e.g., 2.87 ppm methyl singlet ).

Q. How can computational modeling guide the design of derivatives with enhanced catalytic activity?

Methodological Answer:

Q. What analytical methods are suitable for quantifying trace impurities in (S,S)-N-Boc-2,5-dimethylpyrrolidine?

Methodological Answer:

- GC-MS : Use a polar column (e.g., DB-WAX) to separate volatile byproducts (e.g., residual maleimide). Detection limit: 0.1 ppm .

- HPLC-ELSD : Evaporative light scattering detects non-UV-active impurities (e.g., Boc-deprotected species) with <0.5% error .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.